LOXL2 Inhibitory Potency of N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine Across Multiple Assay Conditions
N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine (designated as Compound 1 in US10774069/US11072585/US11459309/US11793797) demonstrates LOXL2 inhibitory activity across three distinct assay configurations. In the most sensitive format using 10-20× concentrated conditioned media (BSA-containing) from CHO cells expressing human LOXL2, the compound exhibits an IC50 of 75.1 nM [1]. Using commercially available purified recombinant human LOXL2 protein, the IC50 is 209 nM [1]. In a third assay using concentrated conditioned media without BSA, the IC50 is 300 nM [1]. This multi-condition potency profile establishes a reproducible LOXL2 inhibition range for this specific chemotype, providing researchers with expected activity benchmarks across standard laboratory assay formats.
| Evidence Dimension | LOXL2 amine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 75.1 nM (conditioned media + BSA); IC50 = 209 nM (purified recombinant LOXL2); IC50 = 300 nM (conditioned media – BSA) |
| Comparator Or Baseline | Same compound tested across three distinct assay conditions (differing in protein source and media composition) |
| Quantified Difference | Potency varies 4-fold across assay conditions (75.1 nM to 300 nM), demonstrating condition-dependent activity |
| Conditions | Human LOXL2 amine oxidase activity evaluated by Amplex Red fluorescence detection |
Why This Matters
Understanding the assay-condition-dependent potency range is critical for experimental design and enables accurate cross-study comparisons when evaluating this compound against novel LOXL2 inhibitors.
- [1] BindingDB. BDBM461421: LOXL2 IC50 = 75.1 nM (conditioned media + BSA); 209 nM (purified recombinant LOXL2); 300 nM (conditioned media – BSA). Assay: Amplex Red fluorescence. Accessed 2026. View Source
